N-(5-Bromo-2-nitrophenyl)-L-proline
Description
N-(5-Bromo-2-nitrophenyl)-L-proline (CAS: 305790-76-5, molecular formula: C₁₁H₁₁BrN₂O₄) is an L-proline derivative featuring a 5-bromo-2-nitrophenyl substituent. This compound combines the chiral properties of L-proline with the electron-withdrawing effects of bromo and nitro groups, making it relevant in pharmaceutical synthesis and chiral separation applications . Its structure includes a proline backbone (a secondary amine in a five-membered pyrrolidine ring with a carboxylic acid group) modified by the aromatic substituent, which influences its physicochemical and stereochemical properties.
Properties
CAS No. |
305790-76-5 |
|---|---|
Molecular Formula |
C11H11BrN2O4 |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
(2S)-1-(5-bromo-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11BrN2O4/c12-7-3-4-8(14(17)18)10(6-7)13-5-1-2-9(13)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
LMUCMGNPURRICW-VIFPVBQESA-N |
SMILES |
C1CC(N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS: 1033201-57-8)
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- Key Differences :
- Replaces L-proline’s carboxylic acid group with a simpler pyrrolidine ring.
- Lacks chirality due to the absence of L-proline’s stereocenter.
- Applications: Used as a medical intermediate, but its non-chiral nature limits utility in enantioselective processes .
- Physicochemical Properties : Lower molecular weight (287.11 g/mol) compared to the target compound (331.13 g/mol), likely resulting in higher volatility and altered solubility.
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride (CAS: 2703756-67-4)
N-Methylphosphonate-L-proline
N-{5-Bromo-2-nitrophenyl}acetamide
- Relation : Downstream product derived from 3-bromoaniline ().
- Key Differences :
- Acetamide group instead of proline, eliminating chirality and cyclic structure.
- Applications : Primarily an intermediate in pharmaceutical synthesis, lacking enantioselective utility .
Structural and Functional Analysis
Electronic and Steric Effects
- Bromo and Nitro Groups : Both substituents are meta- and para-directing, deactivating the aromatic ring. This reduces electrophilic substitution reactivity but enhances stability toward oxidation .
- Steric Hindrance : The bulky 5-bromo-2-nitrophenyl group in the target compound may impede interactions in chiral stationary phases (CSPs), unlike smaller derivatives like (5-Bromo-2-nitrophenyl)methanamine .
Chirality and Separation Performance
- L-Proline Backbone: The target compound’s chirality enables its use in CSPs for separating racemic mixtures.
- Comparison to Non-Chiral Analogues: Compounds like 1-(5-Bromo-2-nitrophenyl)pyrrolidine lack enantioselective utility, underscoring the critical role of L-proline’s stereocenter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
